![molecular formula C26H31N3O3 B2659741 Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 904443-01-2](/img/structure/B2659741.png)
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a benzylpiperidine, and a tetrahydropyrimidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The benzylpiperidine and tetrahydropyrimidine rings are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ester group could undergo hydrolysis, the benzyl group could participate in electrophilic aromatic substitution reactions, and the pyrimidine ring could undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the ester group suggests that it could be fairly polar, while the benzyl and pyrimidine groups could contribute to its aromaticity .科学的研究の応用
Chemical Synthesis and Derivative Formation
The compound has been involved in chemical synthesis processes, notably in the formation of tetrahydropyrimidine derivatives. Research conducted by Zigeuner, Knopp, and Blaschke (1976) explored the hydrogenolysis of corresponding benzyl esters to obtain tetrahydropyrimidine-carboxylic acids, highlighting its role in heterocyclic chemistry. This foundational work demonstrated the compound's utility in generating derivatives through reactions with various reagents, including phenols and bromination agents, leading to the creation of furo-[3,4-d]pyrimidines and dihydro-2(1H)-pyrimidinones upon thermal decarboxylation (G. Zigeuner, C. Knopp, H. Blaschke, 1976).
Antimicrobial and Antihypertensive Properties
Further research has expanded on its biological applications, particularly in synthesizing derivatives with significant antimicrobial and antihypertensive activities. Chikhale et al. (2009) synthesized new derivatives showing comparative antihypertensive activity and moderate to comparative anti-inflammatory activity, revealing the compound's potential in developing new therapeutic agents (R. Chikhale, R. Bhole, P. Khedekar, K. Bhusari, 2009).
Reaction Pathway Influence
The interaction with thiophenolates, as investigated by Fesenko et al. (2010), demonstrates the compound's role in understanding reaction mechanisms, where ring expansion or nucleophilic substitution outcomes depend on the reaction conditions. This research underlines its importance in synthetic organic chemistry, providing insights into reaction pathways influenced by the basicity and nucleophilicity of the media (A. Fesenko, Ludmila A. Trafimova, D. Cheshkov, A. Shutalev, 2010).
Synthesis of Novel Derivatives
Tiwari et al. (2018) reported on the synthesis of novel chromone-pyrimidine coupled derivatives, emphasizing an environmentally friendly approach. This research not only showcases the compound's versatility in generating diverse derivatives but also its role in promoting greener synthetic methods. The synthesized derivatives were evaluated for antimicrobial activity, contributing to the search for new antimicrobial agents (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, K. S. Karnik, A. P. Nikalje, 2018).
将来の方向性
特性
IUPAC Name |
ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-2-32-25(30)23-22(27-26(31)28-24(23)21-11-7-4-8-12-21)18-29-15-13-20(14-16-29)17-19-9-5-3-6-10-19/h3-12,20,24H,2,13-18H2,1H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKITCROTAQRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

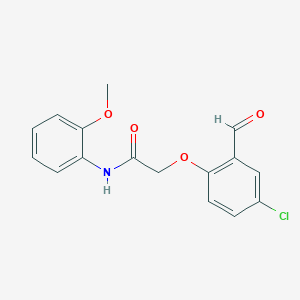
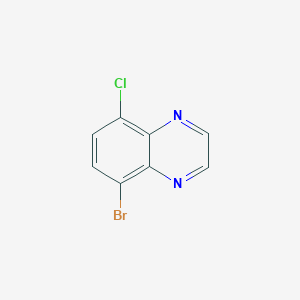
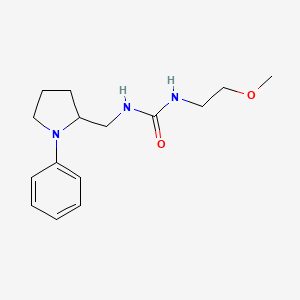
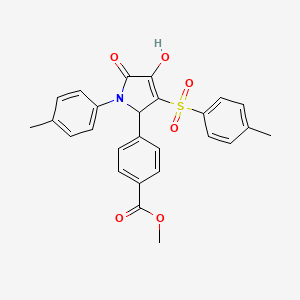
![5-Bromo-2-{[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2659666.png)



![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2659674.png)
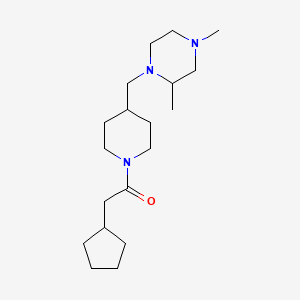
![2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide](/img/structure/B2659676.png)
![4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B2659677.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylate](/img/structure/B2659678.png)
![8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2659680.png)